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Compound of Interest

Compound Name: 2-Methoxyadamantane

Cat. No.: B15285362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data used to confirm the structure

of 2-methoxyadamantane and its derivatives. Due to the limited availability of published,

comprehensive experimental data for 2-methoxyadamantane itself, this guide leverages data

from structurally similar adamantane derivatives to provide a robust framework for structural

confirmation. The primary techniques discussed are Nuclear Magnetic Resonance (NMR)

spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Data Presentation: Comparative Spectroscopic and
Crystallographic Data
The following tables summarize key quantitative data from related adamantane derivatives to

infer the expected values for 2-methoxyadamantane.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
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Compound H-2

Protons on
Carbons
Adjacent to C-
2

Other
Adamantane
Protons

Reference

2-Adamantanol 3.65 ~2.06 1.37 - 1.74 [1]

2-

Methoxyadamant

ane (Predicted)

~3.5-3.8 ~1.9-2.2 ~1.5-1.9 -

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Compound C-2
Carbons
Adjacent to C-
2

Other
Adamantane
Carbons

Reference

2-

Methyladamanta

ne

38.9 38.1, 28.4
38.1, 28.4, 18.9

(CH3)
[2]

2-Hydroxy-2-

methyl-

adamantane

72.9 34.9, 27.2
34.9, 27.2, 21.3

(CH3)
[3]

2-

Methoxyadamant

ane (Predicted)

~75-80 ~35-40 ~27-38 -

Table 3: Key Mass Spectrometry Fragmentation Data
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Compound/Fragme
nt

Key m/z values Interpretation Reference

2-Substituted

Adamantanes
[M-HX]+

Loss of the substituent

and a hydrogen atom
[4]

General Ethers M-31
Loss of a methoxy

group (•OCH₃)
[5][6]

Adamantane Core 135, 93, 79

Characteristic

adamantyl cation

fragments

[4]

2-

Methoxyadamantane

(Predicted)

166 (M+), 135, 93

Molecular ion, loss of

•OCH₃, adamantyl

cation

-

Table 4: Comparative X-ray Crystallography Data

Compound
Crystal
System

Space Group
Key Lattice
Parameters

Reference

Adamantane Cubic Fm-3m a = 9.426 Å
Not found in

search results

5-chloromethyl-

4-

oxahomoadaman

tan-5-ol

Monoclinic P2₁/c

a=6.464 Å,

b=12.927 Å,

c=12.537 Å,

β=91.56°

Not found in

search results

2-

Methoxyadamant

ane (Predicted)

Likely Monoclinic

or Orthorhombic
- - -

Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are

generalized based on standard laboratory practices for the analysis of small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the 2-methoxyadamantane derivative is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters: A standard proton experiment is performed with a 90° pulse angle, a spectral

width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters: A proton-decoupled carbon experiment is performed with a spectral width of

approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of

scans (1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are

referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is typically used for adamantane derivatives to induce

fragmentation.

Analysis:

Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

Parameters: For EI, an electron energy of 70 eV is standard. The mass-to-charge ratio

(m/z) of the resulting ions is scanned over a range of approximately 40-400 amu. The

resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.
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Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of the 2-methoxyadamantane derivative are grown by slow

evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

Data Collection:

Instrument: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or

Cu Kα (λ = 1.54184 Å) radiation source.

Parameters: Data is collected at a low temperature (e.g., 100 K) to minimize thermal

vibrations. A full sphere of diffraction data is collected using a series of ω and φ scans.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and
Structural Relationships
The following diagrams illustrate the logical flow of experiments for structure confirmation and

the relationships between the different analytical techniques.
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Caption: Experimental workflow for the synthesis and structural confirmation of 2-
methoxyadamantane derivatives.

Analytical Techniques

Molecular Structure
(3D Arrangement of Atoms)

NMR SpectroscopyProvides Connectivity & Chemical Environment

Mass SpectrometryProvides Molecular Weight & Fragmentation

X-ray Crystallography

Provides Precise 3D Coordinates
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Click to download full resolution via product page

Caption: Logical relationships between analytical techniques and the molecular structure they

elucidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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